3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
Overview
Description
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a carbonyl group (C=O), all attached to a three-carbon backbone . The presence of fluorine atoms contributes to the compound’s unique properties.Scientific Research Applications
Stereocontrolled Synthesis
- Stereocontrolled Access: A study by Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, in high enantiomeric purity through lipase-mediated kinetic resolution. This method facilitated the conversion into 1,1,1-trifluoro-2,3-epoxypropane and was applied in subsequent reactions as a latent form of the epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Chroman Synthesis
- Cyclisation to Chroman: Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a structurally similar compound to this compound, to chroman. This was achieved either through chromium tricarbonyl complexes or by using the rhodium(III) cation, demonstrating a method for producing chromans from related structures (Houghton, Voyle, & Price, 1980).
Antimicrobial Activity
- Antimicrobial Compounds Synthesis: Nagamani et al. (2018) synthesized various novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, from a base structure resembling this compound. These compounds were evaluated for their antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Spectroscopic Analysis
- Vibrational Spectroscopy and Molecular Analysis: Sert et al. (2014) conducted a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which shares structural elements with this compound. They performed experimental and theoretical vibrational spectral analysis, contributing to understanding the molecular structure and properties of similar fluorinated compounds (Sert et al., 2014).
Crystal Structures and Surface Studies
- Chalcone Derivatives Study: Salian et al. (2018) synthesized and characterized chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one. They conducted crystal structure analysis and Hirshfeld surface studies, providing insights into the structural and intermolecular interactions of compounds related to this compound (Salian et al., 2018).
Biotransformation Studies
- Biotransformation of Related Compounds: Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) in rabbits, a compound structurally similar to this compound. This study provided insights into the metabolic pathways and potential environmental impacts of such fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).
Molecular and Computational Analysis
- Molecular Structure and Computational Analysis: Najiya et al. (2014) focused on a compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to this compound. They conducted molecular structure, FT-IR, and computational analysis, offering valuable information on the physical and chemical properties of such fluorinated compounds (Najiya et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value of 1.75 (iLOGP), indicating moderate lipophilicity, which can affect its distribution in the body . Its water solubility is 0.221 mg/ml .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As this compound is relatively new, more research is needed to fully understand its effects .
Biochemical Analysis
Biochemical Properties
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in metabolic reactions . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can result in altered cellular responses and functions.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and leading to alterations in metabolic pathways . This inhibition can result in changes in the expression of genes involved in these pathways, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties and effects. Long-term exposure to the compound can result in sustained alterations in cellular functions, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds and altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . These interactions can affect the compound’s activity and function, influencing its overall biochemical impact.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, affecting its biochemical interactions and outcomes.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLSJLKYUHRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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